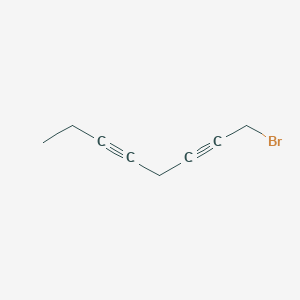

1-Bromo-2,5-octadiyne

概要

説明

1-Bromo-2,5-octadiyne is a chemical compound with the molecular formula C8H9Br. It is characterized by the presence of a bromine atom attached to an octadiyne backbone, which consists of eight carbon atoms with two triple bonds. This compound is a pale yellow oil and is known for its strong, pungent odor .

準備方法

1-Bromo-2,5-octadiyne can be synthesized through various methods. One common synthetic route involves the bromination of 2,5-octadiyn-1-ol. This reaction typically uses phosphorus tribromide in the presence of pyridine and diethyl ether as solvents . Another method involves the reaction of 1,6-dibromohexane with a base to form 1,6-diynehexane, followed by bromination . These methods require careful handling and specific reaction conditions to ensure safety and high yield.

化学反応の分析

1-Bromo-2,5-octadiyne undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

Coupling Reactions: The alkyne moieties in this compound can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

科学的研究の応用

Synthesis and Chemical Reactivity

1-Bromo-2,5-octadiyne can be synthesized through various methods, including the bromination of 2,5-octadiyn-1-ol using phosphorus tribromide and pyridine in diethyl ether. This method yields high purity and is a common approach in organic synthesis . The compound's reactivity is primarily attributed to the presence of the triple bonds, which can participate in nucleophilic substitutions and coupling reactions.

Table 1: Synthesis Overview

| Method | Reagents | Yield |

|---|---|---|

| Bromination of 2,5-octadiyn-1-ol | Phosphorus tribromide, Pyridine | Up to 90% |

Polymerization Applications

This compound has been explored as a monomer in controlled/living polymerization processes. Its structure allows for the formation of functional polymers with specific electronic properties. For instance, when subjected to anionic polymerization conditions, it can lead to the synthesis of polyacetylene derivatives that exhibit interesting electrical and optical characteristics .

Table 2: Polymerization Characteristics

| Polymerization Type | Conditions | Resulting Polymer |

|---|---|---|

| Anionic Polymerization | THF solvent, LiHMDS as base | Functional polyacetylene |

| Radical Polymerization | Controlled conditions | Ladder-type conjugated polymers |

Case Study 1: Synthesis of Functional Polymers

In a study published in Nature, researchers utilized this compound in the synthesis of ladder-type conjugated polymers. These polymers demonstrated enhanced π-conjugation properties due to the unique arrangement of triple bonds, which could lead to applications in organic electronics .

Case Study 2: Reactivity with Nucleophiles

A detailed investigation into the reactivity of this compound with various nucleophiles revealed its potential utility in synthetic pathways for pharmaceuticals. The study highlighted how the compound could serve as an intermediate in the synthesis of more complex organic molecules .

作用機序

The mechanism of action of 1-Bromo-2,5-octadiyne involves its reactive alkyne and bromine groups. These groups can interact with various molecular targets, facilitating the formation of new chemical bonds. The exact molecular pathways depend on the specific reactions and applications being studied .

類似化合物との比較

1-Bromo-2,5-octadiyne can be compared with other similar compounds, such as:

1-Iodo-2,5-octadiyne: Similar structure but with an iodine atom instead of bromine.

1-Chloro-2,5-octadiyne: Similar structure but with a chlorine atom instead of bromine.

2,5-Hexadiyne: Lacks the bromine atom, making it less reactive in certain substitution reactions.

生物活性

1-Bromo-2,5-octadiyne (C8H9Br) is a compound belonging to the class of alkynes, which are characterized by their triple carbon-carbon bonds. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized from 2,5-octadiyn-1-ol through various methods. The compound's structure features a bromine atom attached to a carbon chain with two triple bonds, contributing to its reactivity and biological properties. The following table summarizes some key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H9Br |

| Molecular Weight | 185.06 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

The biological activity of this compound has been linked to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit significant effects on cellular processes such as apoptosis and inflammation. The mechanisms through which this compound exerts its effects may include:

- Cytotoxicity : Studies have shown that alkynes can induce cytotoxic effects in cancer cell lines by promoting apoptosis through the activation of caspases and the disruption of mitochondrial function.

- Anti-inflammatory Effects : Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting that this compound may also possess anti-inflammatory properties.

Case Studies

- Cytotoxicity in Cancer Cells : A study investigated the effects of various alkynes on human cancer cell lines. It was found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a potential role in cancer therapeutics .

- Inflammation Modulation : Another study focused on the anti-inflammatory properties of alkynes. It demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Research Findings

Recent research has highlighted the potential applications of this compound in drug development and materials science:

- Polymerization Studies : Investigations into the polymerization behavior of alkynes have shown that derivatives like this compound can form conductive polymers with unique electronic properties when subjected to solid-state polymerization .

- Diversity-Oriented Synthesis : The compound has also been utilized in diversity-oriented synthesis strategies to create libraries of structurally diverse molecules that may have novel biological activities .

特性

IUPAC Name |

1-bromoocta-2,5-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-2-3-4-5-6-7-8-9/h2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUCOKBZJPDVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。